A Comprehensive Technical Guide to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS 176445-77-5): Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS 176445-77-5): Synthesis, Characterization, and Applications
Executive Summary: This document provides an in-depth technical examination of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound featuring a privileged tetrahydropyran scaffold. This guide details its structural and physicochemical properties, outlines a robust synthetic pathway via the Strecker reaction, and discusses its potential as a versatile building block in medicinal chemistry. By combining a quaternary α-aminonitrile functional group with the favorable pharmacokinetic profile of the tetrahydropyran ring, this molecule represents a valuable intermediate for the development of novel therapeutics, particularly in oncology and neuroscience.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide range of biologically active molecules and FDA-approved drugs.[1][2] Its non-planar, saturated structure offers an escape from the "flatland" of aromatic compounds, providing superior three-dimensional diversity crucial for high-affinity interactions with biological targets.[3] The incorporation of the THP motif into drug candidates often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved aqueous solubility.[4]
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5) is a unique molecule that strategically functionalizes this important scaffold. It features a geminal dimethylamino and a nitrile group at the C4 position, creating a quaternary α-aminonitrile. This arrangement makes it a highly valuable and versatile synthetic intermediate, poised for elaboration into more complex molecular architectures for drug discovery programs.[3][4]
Physicochemical and Structural Properties
The fundamental properties of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile are summarized below. These identifiers and computed properties are essential for laboratory handling, analytical characterization, and computational modeling.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 176445-77-5 | [5][6] |
| Molecular Formula | C₈H₁₄N₂O | [6] |
| Molecular Weight | 154.21 g/mol | [6] |
| IUPAC Name | 4-(dimethylamino)oxane-4-carbonitrile | [6] |
| SMILES | CN(C)C1(CCOCC1)C#N | [6] |
| InChIKey | FDGOISRHLNMQRE-UHFFFAOYSA-N |[6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 0.2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 154.110613074 Da | [6] |
| Topological Polar Surface Area | 36.3 Ų |[6] |
Synthesis and Mechanistic Rationale
The structure of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile strongly indicates its synthesis via a variation of the classic Strecker amino acid synthesis .[7] This powerful multi-component reaction provides an efficient route to α-aminonitriles from a ketone, an amine, and a cyanide source.[8][9]
Mechanistic Pathway
The synthesis proceeds in two key stages starting from the readily available heterocyclic ketone, Tetrahydro-4H-pyran-4-one.[3][4]
-
Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with dimethylamine under mildly acidic conditions. The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by the amine. Subsequent dehydration yields a reactive dimethylaminium ion intermediate.
-
Cyanide Addition: A nucleophilic cyanide ion (from a source like KCN or NaCN) attacks the electrophilic carbon of the iminium ion. This step forms the stable C-C bond and generates the final α-aminonitrile product.[10]
Caption: Reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established Strecker reaction methodologies. Researchers should first perform a thorough risk assessment and optimize conditions on a small scale.
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Dimethylamine (2.0 eq, 40% solution in water)
-
Potassium Cyanide (1.2 eq)
-
Acetic Acid (to adjust pH to ~5-6)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stir bar with Tetrahydro-4H-pyran-4-one and methanol.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dimethylamine solution, followed by dropwise addition of acetic acid to achieve a pH of approximately 5-6.
-
Cyanide Addition: In a separate flask, dissolve potassium cyanide in a minimal amount of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid and destroy any remaining cyanide.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile.
Caption: General experimental workflow for synthesis and purification.
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized product is critical. The following spectroscopic signatures are predicted based on the molecule's structure.
Table 3: Predicted Spectroscopic Data
| Technique | Signature | Assignment & Rationale |
|---|---|---|
| ¹H NMR | ~2.3 ppm (s, 6H) | Singlet corresponding to the six equivalent protons of the two N-methyl groups. |
| 1.8-2.2 ppm (m, 4H) | Complex multiplet for the four protons on C3 and C5 of the pyran ring. | |
| 3.7-4.0 ppm (m, 4H) | Complex multiplet for the four protons on C2 and C6, adjacent to the ring oxygen, resulting in a downfield shift. | |
| ¹³C NMR | ~220 ppm | Nitrile carbon (C≡N). |
| ~60-65 ppm | C2 and C6 carbons of the pyran ring, deshielded by the adjacent oxygen. | |
| ~55-60 ppm | Quaternary C4 carbon, bonded to two nitrogen atoms and a nitrile group. | |
| ~40 ppm | N-methyl carbons. | |
| ~35-40 ppm | C3 and C5 carbons of the pyran ring. | |
| IR Spectroscopy | 2240-2220 cm⁻¹ (sharp, medium) | Characteristic stretching vibration of the nitrile (C≡N) group.[11] |
| 2950-2850 cm⁻¹ | C-H stretching of the aliphatic ring and methyl groups. | |
| 1100-1050 cm⁻¹ | C-O-C stretching of the ether linkage in the pyran ring. | |
| Mass Spectrometry | m/z = 154 (M⁺) | Molecular ion peak corresponding to the exact mass of the compound. |
| | m/z = 128 | Fragment corresponding to the loss of the nitrile group ([M-CN]⁺). |
Applications in Medicinal Chemistry and Drug Discovery
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is not an end product but a strategic intermediate. Its bifunctional nature allows for diverse synthetic transformations:
-
Hydrolysis to α,α-Disubstituted Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The resulting product is a quaternary α-amino acid with a tetrahydropyran ring, a valuable and sterically defined building block for peptide and small molecule synthesis.[8]
-
Reduction to Diamines: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a 1,1-diamine derivative. Such motifs are important in ligand design and catalysis.
-
Scaffold for Complex Heterocycles: The molecule serves as a precursor for more complex spirocyclic systems, which are of significant interest in drug discovery for their rigid conformational arrangements.[3][4] The tetrahydropyran core is already present in numerous therapeutics targeting cancer and neurological disorders, making this a relevant starting point for new drug campaigns.[3]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the compound's functional groups and general best practices.
-
Hazard Assessment: The primary hazard is associated with the nitrile functional group, which can be toxic if ingested, inhaled, or absorbed through the skin. The compound should be handled as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[12][13]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14] Keep it away from strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
References
Sources
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.nl]
- 6. 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | C8H14N2O | CID 10511078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
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- 14. 2H-Pyran-4-Carbonitrile, Tetrahydro- | Properties, Uses, Safety, Synthesis & Supplier Info China [nj-finechem.com]
